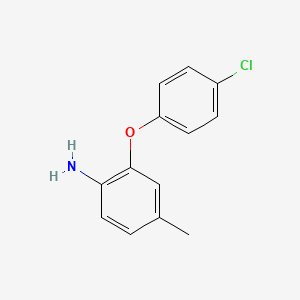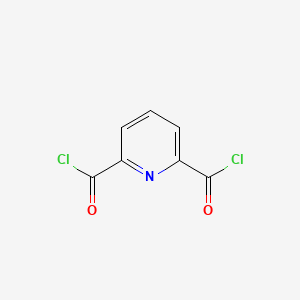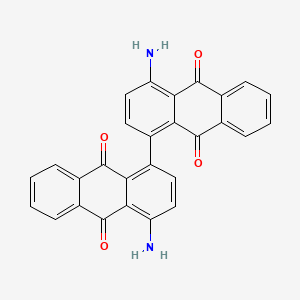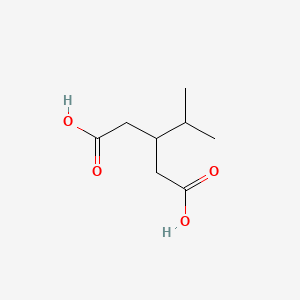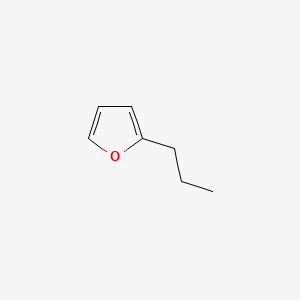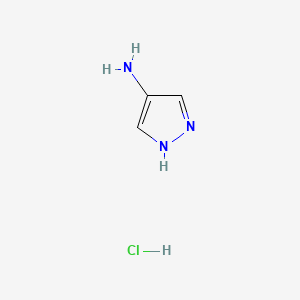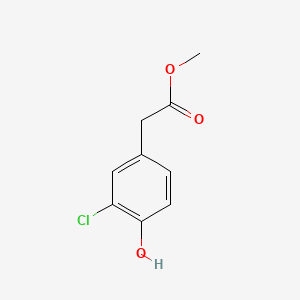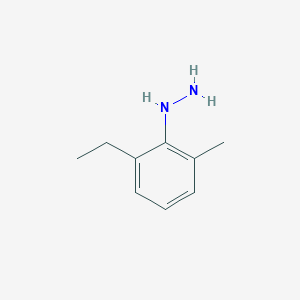
(2-乙基-6-甲基苯基)肼
描述
(2-Ethyl-6-methylphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a substituted phenyl ring
科学研究应用
(2-Ethyl-6-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
Target of Action
The primary target of (2-Ethyl-6-methylphenyl)hydrazine is aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition . This interaction is crucial as aldehydes and ketones play a significant role in various biochemical processes.
Mode of Action
(2-Ethyl-6-methylphenyl)hydrazine reacts with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen in the hydrazine acting as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehydes or ketones . The result is the formation of a hydrazone in an essentially irreversible process .
Biochemical Pathways
The reaction of (2-Ethyl-6-methylphenyl)hydrazine with aldehydes and ketones affects the biochemical pathways involving these compounds. The formation of hydrazones alters the concentration of the ketone, which can impact other reactions involving these compounds . The downstream effects of this reaction can influence various biochemical processes, including metabolic pathways.
Result of Action
The molecular and cellular effects of (2-Ethyl-6-methylphenyl)hydrazine’s action primarily involve the transformation of aldehydes and ketones into hydrazones . This transformation can have various effects on the cell, depending on the specific roles of the aldehydes and ketones involved in the reaction.
Action Environment
The action, efficacy, and stability of (2-Ethyl-6-methylphenyl)hydrazine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the reaction of (2-Ethyl-6-methylphenyl)hydrazine with aldehydes and ketones to form hydrazones is acid-catalyzed , suggesting that the reaction would be more efficient in an acidic environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-6-methylphenyl)hydrazine typically involves the reaction of 2-ethyl-6-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the target hydrazine compound.
Industrial Production Methods: Industrial production of (2-Ethyl-6-methylphenyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: (2-Ethyl-6-methylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
相似化合物的比较
Phenylhydrazine: A simpler analog with similar reactivity but lacking the ethyl and methyl substituents.
(2-Methylphenyl)hydrazine: Similar structure but with only a methyl substituent.
(2-Ethylphenyl)hydrazine: Similar structure but with only an ethyl substituent.
Uniqueness: (2-Ethyl-6-methylphenyl)hydrazine is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it distinct from its simpler analogs.
属性
IUPAC Name |
(2-ethyl-6-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8-6-4-5-7(2)9(8)11-10/h4-6,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOZNCRHRYXBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342691 | |
| Record name | (2-ethyl-6-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74404-34-5 | |
| Record name | (2-Ethyl-6-methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74404-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-ethyl-6-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
